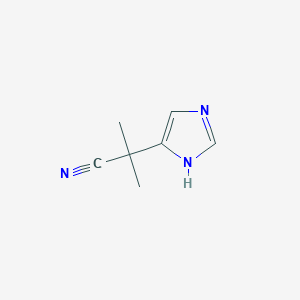

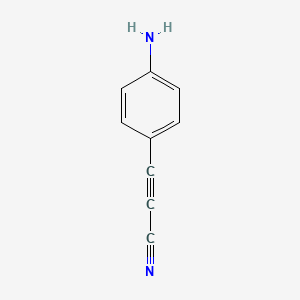

3-(4-aminophenyl)prop-2-ynenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4-aminophenyl)prop-2-ynenitrile” is a chemical compound used in organic synthesis and medicinal chemistry . It has been used in the preparation of donor-substituted 1,1,2,4,4-pentacyanobuta-1,3-dienes and a cyclohexa-2,5-diene-1,4-diylidene-expanded derivative .

Synthesis Analysis

The synthesis of “this compound” involves a [2 + 2] cycloaddition of tetracyanoethene (TCNE) or 7,7,8,8-tetracyanoquinodimethane (TCNQ) to anilino-substituted cyanoalkynes .Molecular Structure Analysis

The molecular formula of “this compound” is C9H6N2 . It has a complexity of 226, a rotatable bond count of 1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .Chemical Reactions Analysis

“this compound” has been used in the process of labeling compounds comprising thiol moieties . It has also been used in the conjugation of trastuzumab with TAMRA2SH and mertansine .Mécanisme D'action

Target of Action

3-(4-Aminophenyl)prop-2-ynenitrile, also known as MAPN, is primarily used in the field of bioconjugation . Its primary targets are thiol moieties present in various biological compounds . Thiol groups are among the most frequently used functional groups in bioconjugation .

Mode of Action

MAPN interacts with its targets (thiol groups) through a process known as thiol-to-thiol conjugation . This process involves the coupling of thiol groups to other functions such as amines and carboxylic acids . The interaction of MAPN with thiol groups results in the formation of conjugates , which are compounds formed by the joining of two or more molecules .

Biochemical Pathways

The biochemical pathways affected by MAPN are those involving compounds with thiol moieties . The downstream effects of these pathways depend on the specific compounds being conjugated and the functions they perform in the biological system.

Result of Action

The molecular and cellular effects of MAPN’s action are primarily related to its ability to form conjugates with compounds containing thiol moieties . These conjugates can have various effects depending on the specific compounds involved and the biological context in which they are formed .

Action Environment

The action, efficacy, and stability of MAPN can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and other conditions specific to the biological system in which MAPN is used . .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 3-(4-Aminophenyl)prop-2-ynenitrile in laboratory experiments is its high solubility in many organic solvents. This makes it easy to work with and enables researchers to carry out experiments in a relatively short period of time. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation.

One of the main limitations of using this compound in laboratory experiments is its pungent odor. This can be an issue when working in a confined space, as the odor can be quite overpowering. In addition, this compound is highly flammable and should be handled with care.

Orientations Futures

The potential future directions for 3-(4-Aminophenyl)prop-2-ynenitrile are numerous. It could be used as a building block in organic synthesis, and its mechanism of action could be studied further in the context of drug discovery and development. In addition, its biochemical and physiological effects could be explored in order to better understand its potential applications in the medical and pharmaceutical industries. Furthermore, its potential use in the treatment of obesity and other metabolic disorders, as well as its potential use in the treatment of cardiovascular disease, could be further investigated. Finally, its potential use as a pesticide or herbicide could also be studied.

Méthodes De Synthèse

3-(4-Aminophenyl)prop-2-ynenitrile can be synthesized using a variety of methods. The most commonly used method is the Friedel-Crafts acylation of aniline with propionitrile. In this method, aniline is reacted with propionitrile in the presence of a Lewis acid, such as aluminum chloride, to form the desired product. Other methods that can be used to synthesize this compound include the reaction of aniline with acrylonitrile in the presence of a Lewis acid, the reaction of aniline with acetyl chloride in the presence of a Lewis acid, and the reaction of aniline with propargyl bromide in the presence of a Lewis acid.

Applications De Recherche Scientifique

3-(4-Aminophenyl)prop-2-ynenitrile has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It has been used as a building block in organic synthesis, and its mechanism of action has been studied in the context of drug discovery and development. In addition, its biochemical and physiological effects have been explored in order to better understand its potential applications in the medical and pharmaceutical industries.

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-aminophenyl)prop-2-ynenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDWBAQHPPVINL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.